Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused heterocyclic core, an ethyl carboxylate group at position 1, a phenyl group at position 3, and a 4-nitrophenylacetamido substituent at position 4. Its structural complexity arises from the interplay of electron-withdrawing (nitro group) and electron-donating (phenyl) substituents, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
ethyl 5-[[2-(4-nitrophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6S/c1-2-33-23(30)20-17-13-34-21(19(17)22(29)26(25-20)15-6-4-3-5-7-15)24-18(28)12-14-8-10-16(11-9-14)27(31)32/h3-11,13H,2,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSSGPGZJCBHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Based on the wide range of biological activities associated with similar compounds, it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may have similar effects.
Biological Activity
Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interaction with various biological targets.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a fused ring system that includes thiophene and pyridazine moieties. The presence of functional groups such as nitrophenyl and acetamido enhances its chemical reactivity and biological activity. The molecular formula is , and its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including colon cancer cells. The mechanism of action is believed to involve the modulation of cell signaling pathways that are crucial for cancer cell proliferation and survival.
Case Study: Anticancer Activity
A study conducted by researchers evaluated the cytotoxic effects of this compound on different cancer cell lines using MTT assays. The results demonstrated that the compound significantly inhibited cell viability in a dose-dependent manner, with IC50 values indicating potent activity against colon carcinoma cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colon Cancer | 10 | Induction of apoptosis |
| Breast Cancer | 15 | Cell cycle arrest |
| Lung Cancer | 20 | Inhibition of angiogenesis |
Enzyme Inhibition
In addition to its anticancer properties, this compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer’s disease.
Research Findings on AChE Inhibition
In vitro studies have shown that this compound exhibits competitive inhibition against AChE with an IC50 value comparable to established inhibitors like donepezil. This suggests potential therapeutic applications in cognitive enhancement and neuroprotection.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Ethyl Compound | 0.29 | Competitive |
| Donepezil | 0.25 | Competitive |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Modulation : The compound acts as a modulator for adenosine A1 receptors, which play a significant role in cardiovascular function and neuroprotection.
- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Neurotransmitter Regulation : By inhibiting AChE, it increases acetylcholine levels, potentially enhancing cognitive function.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Solubility The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the 4-methoxyphenyl analogue (electron-donating methoxy group) . Replacement of the acetamido group with a simple amino group (as in ) reduces molecular weight (315.35 vs. ~490–570 for other analogues) and improves solubility in polar solvents, as evidenced by lower melting points (253–256°C for vs. higher values for bulkier derivatives).
However, this substitution may also elevate metabolic stability concerns due to the inertness of the CF₃ group. The naphthalen-2-yloxy substituent in introduces significant steric bulk, which could hinder binding to active sites in enzyme targets but enhance selectivity for hydrophobic pockets.
Synthetic Methodologies Microwave-assisted synthesis (e.g., ) is commonly employed for thienopyridazine derivatives, offering reduced reaction times (10 minutes at 150°C) and high yields (up to 80%). This contrasts with traditional methods requiring prolonged heating or acidic conditions .
The absence of the nitro group in simplifies the molecule, making it a candidate for further derivatization via amide coupling or nucleophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
